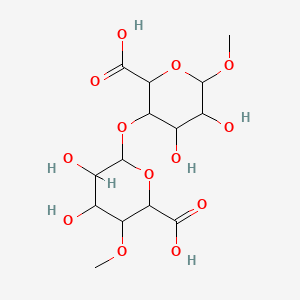
Kaltostat
Vue d'ensemble
Description
Kaltostat is a wound dressing composed of calcium sodium alginate . It’s indicated as a primary dressing for moderately to highly exuding chronic and acute wounds, and for wounds with minor bleeding . On contact with exudates, the dressing gradually forms a firm, moist gel which is highly absorbent .
Synthesis Analysis
Kaltostat is composed of non-woven sodium calcium alginate fibers . Alginate-based wound dressings like Kaltostat can be fabricated by the EDC-activated crosslinking of alginate with Polyethyleneimine and Ethylenediamine .
Molecular Structure Analysis
Alginate, a key component of Kaltostat, is a linear biological copolymer consisting of (1 → 4) linked α-L-guluronate (G) and β-D-mannuronate (M) monomeric units . Alginate forms a gel when it comes in contact with calcium ions .
Chemical Reactions Analysis
Kaltostat swabs were implanted subcutaneously in rats to evaluate their biodegradability and ability to evoke local tissue reactions . Histological sections showed no noticeable degradation of the Kaltostat within the 3 months of the study .
Physical And Chemical Properties Analysis
Alginate, the main component of Kaltostat, is known for its favourable properties such as biocompatibility and non-toxicity . It can be tailored to materials with properties suitable for wound healing . Alginate forms a gel when it comes in contact with calcium ions, which is a key property utilized in Kaltostat .
Applications De Recherche Scientifique
1. Control of Suture Line Bleeding after Carotid Endarterectomy
- Summary of Application : Kaltostat was used as a hemostatic agent to control suture line bleeding after carotid endarterectomy (CEA) with ePTFE patch reconstruction .
- Methods of Application : A prospective, randomized trial of 20 patients undergoing CEA was undertaken. Patients were randomized to receive either Quixil sealant (treatment group) or topical Kaltostat (controls) as a hemostatic agent to the patch suture line .
- Results or Outcomes : The time to achieve hemostasis was significantly lower in the Quixil group (median 2.5 minutes, range 1–4 minutes) compared to the controls (median 17 minutes, range 7–59 minutes). Blood loss after clamp release was also significantly reduced in the Quixil group; median 24.5 ml (range 5.5–105.0 ml) versus 203 ml (range 54.5–817.0 ml) .
2. Wound Dressing and Cosmetic Products
- Summary of Application : Seaweed derived fibrous materials, including Kaltostat, have been widely used in wound healing, drug delivery, and tissue engineering applications .
- Methods of Application : Fibers are a particularly important field of applications for alginate and other seaweed derived polymers, which have been used as raw materials for the manufacture of modern wound management and cosmetic products .
- Results or Outcomes : Because of the unique ion exchange between calcium alginate fibers and sodium ions in the body fluid, nonwoven fabrics made from alginate fibers can form a soft hydrogel when in contact with body fluid, a property highly valuable in wound dressings, face masks, absorbent pads and other medical and hygiene textile materials .
Orientations Futures
Propriétés
IUPAC Name |
6-(2-carboxy-4,5-dihydroxy-6-methoxyoxan-3-yl)oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O13/c1-23-7-3(15)6(18)14(27-9(7)11(19)20)25-8-4(16)5(17)13(24-2)26-10(8)12(21)22/h3-10,13-18H,1-2H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFPPCXIBHQRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(OC1C(=O)O)OC2C(C(C(OC2C(=O)O)OC)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellowish fibrous or granular powder, Colorless or slightly yellow solid; [Hawley] White to beige solid; [MSDSonline] | |
| Record name | AMMONIUM ALGINATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Ammonium alginate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3644 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SLOWLY SOL IN WATER; INSOL IN ALCOHOL | |
| Record name | AMMONIUM ALGINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1910 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Alginic acid, ammonium salt | |
Color/Form |
FILAMENTOUS, GRAINY, GRANULAR, OR POWDERED; COLORLESS OR SLIGHTLY YELLOW | |
CAS RN |
9005-34-9 | |
| Record name | Alginic acid, ammonium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alginic acid, ammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM ALGINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1910 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















